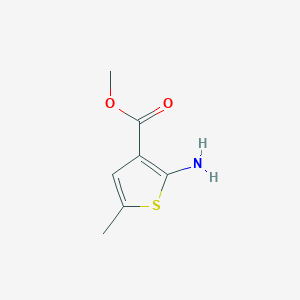

Methyl 2-amino-5-methylthiophene-3-carboxylate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

methyl 2-amino-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4-3-5(6(8)11-4)7(9)10-2/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPDMFBHITXJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350228 | |

| Record name | methyl 2-amino-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19369-53-0 | |

| Record name | methyl 2-amino-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-2-amino-5-methyl-3-thiophenecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic data for "Methyl 2-amino-5-methylthiophene-3-carboxylate" (NMR, IR, MS)

An In-depth Technical Guide:

Spectroscopic Data for Methyl 2-amino-5-methylthiophene-3-carboxylate

Introduction

Overview of the Compound

This compound is a substituted aminothiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] These scaffolds are found in numerous biologically active molecules, exhibiting properties such as antimicrobial, anti-inflammatory, and antitumor activities.[1][3] The precise characterization of this molecule is paramount for its application in synthesis and drug discovery.

Compound Details:

-

Chemical Name: this compound

-

CAS Number: 19369-53-0[4]

-

Structure: (Self-generated image for illustrative purposes)

Importance of Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of chemical identification and structural elucidation. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous confirmation of its identity, purity, and functional group arrangement. This guide offers a detailed examination of the expected spectroscopic data, grounded in established methodologies and expert interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale for Experimental Choices

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. For this compound, ¹H (proton) and ¹³C NMR are essential.

-

Expertise & Experience: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its effect on labile protons (like those on the amino group), which often appear as a broader, more distinct signal.[6] A spectrometer with a field strength of 300 MHz or higher is recommended to achieve adequate signal dispersion and resolution for unambiguous interpretation.[7]

Standard Operating Protocol for NMR Analysis

This protocol ensures reproducibility and high-quality data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[7]

-

Instrumentation Setup: Use a high-field NMR spectrometer (e.g., 400 MHz). Ensure the instrument is properly tuned and shimmed to maximize magnetic field homogeneity.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum, typically with 16 to 32 scans.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).[7]

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a map of the proton environments in the molecule.

| Assignment | Structure Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiophene H | H-4 | ~6.5 - 7.0 | Singlet (s) | 1H |

| Amino H | -NH₂ | ~5.0 - 7.0 (broad) | Singlet (s, broad) | 2H |

| Methoxy H | -OCH₃ | ~3.7 | Singlet (s) | 3H |

| Methyl H | C₅-CH₃ | ~2.4 | Singlet (s) | 3H |

-

Trustworthiness: The chemical shifts are predicted based on the electronic environment. The thiophene proton (H-4) is in an electron-rich aromatic system. The amino protons are often broad due to quadrupole broadening and potential hydrogen exchange. The methyl and methoxy protons appear as sharp singlets as they have no adjacent protons to couple with.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum identifies all unique carbon environments.

| Assignment | Structure Position | Expected Chemical Shift (δ, ppm) |

| Carbonyl C | C=O | ~165 - 170 |

| Thiophene C | C-2 (bearing NH₂) | ~155 - 160 |

| Thiophene C | C-5 (bearing CH₃) | ~130 - 135 |

| Thiophene C | C-4 | ~115 - 120 |

| Thiophene C | C-3 (bearing COOR) | ~105 - 110 |

| Methoxy C | -OCH₃ | ~50 - 55 |

| Methyl C | C₅-CH₃ | ~14 - 18 |

-

Authoritative Grounding: The chemical shifts are estimated based on established ranges for substituted thiophenes and esters.[8] The carbons attached to heteroatoms (S, N, O) are significantly deshielded and appear downfield. The C=O carbon of the ester group has the highest chemical shift.

NMR Experimental Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Principle and Rationale for Experimental Choices

IR spectroscopy measures the vibrations of molecular bonds. It is an excellent tool for identifying the presence of specific functional groups.

-

Expertise & Experience: The KBr (potassium bromide) pellet method is a robust choice for solid samples, providing a clear spectrum without solvent interference in the mid-IR range (4000-400 cm⁻¹).[7] This allows for the unambiguous identification of key vibrations like N-H and C=O stretches.

Standard Operating Protocol for FTIR Analysis (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.[7]

-

Pellet Formation: Transfer the mixture to a pellet press and apply high pressure (typically 8-10 tons) to form a thin, transparent, or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record a background spectrum of the empty sample chamber first. Then, record the sample spectrum, typically averaging 16-32 scans at a resolution of 4 cm⁻¹.[7]

-

Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands to identify characteristic functional group vibrations.

IR Spectral Data & Interpretation

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3450 - 3300 | Medium (two bands) |

| C-H Stretch (Aromatic) | Thiophene Ring | ~3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃, -OCH₃ | 3000 - 2850 | Medium |

| C=O Stretch | Ester | 1680 - 1660 | Strong |

| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong |

| C=C Stretch | Thiophene Ring | 1580 - 1450 | Medium (multiple bands) |

| C-O Stretch | Ester | 1300 - 1200 | Strong |

-

Authoritative Grounding: The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (symmetric and asymmetric N-H stretching).[9] A very strong absorption around 1670 cm⁻¹ is characteristic of the carbonyl (C=O) group of the ester, often conjugated with the aromatic ring which lowers its frequency.[9]

IR Spectroscopy Workflow

Caption: Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Principle and Rationale for Ionization Method

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for determining molecular weight.

-

Expertise & Experience: Electron Impact (EI) is a suitable ionization method for relatively small, volatile, and thermally stable organic molecules like this one. It typically produces a clear molecular ion (M⁺) peak and a rich fragmentation pattern that can be used for structural confirmation. For less stable compounds, a softer ionization technique like Electrospray Ionization (ESI) would be chosen.[7]

Standard Operating Protocol for MS Analysis (EI-MS)

-

Sample Preparation: For EI-MS, a small amount of the pure solid sample is introduced directly into the ion source via a direct insertion probe.[7]

-

Instrumentation Setup: The mass spectrometer is operated in EI mode, typically with an electron energy of 70 eV. The mass analyzer (e.g., quadrupole or time-of-flight) is set to scan a relevant m/z range (e.g., 40-400 amu).

-

Data Acquisition: The instrument acquires the mass spectrum, recording the relative abundance of ions at each m/z value.

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Mass Spectrum Data & Interpretation

| m/z Value | Assignment | Interpretation |

| 171 | [M]⁺ | Molecular Ion Peak . Confirms the molecular weight of 171.22. |

| 140 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 112 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

-

Trustworthiness: The most critical piece of data is the molecular ion peak. For this compound, the expected exact mass is 171.0354, and the nominal mass is 171.[10] The observation of a peak at m/z 171 provides strong evidence for the compound's identity. Fragmentation patterns, such as the loss of the methoxy group (-31 amu), further validate the proposed structure.

Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The collective data from NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and connectivity. The IR spectrum verifies the presence of key functional groups (amine, ester, thiophene ring). Finally, mass spectrometry provides definitive proof of the molecular weight. This multi-technique approach ensures the highest level of confidence in the structural assignment and purity assessment, which is indispensable for professionals in research and drug development.

References

- BenchChem. A Spectroscopic and Biological Comparison of 2-Aminothiophene and 3-Aminothiophene Derivatives.

- ChemicalBook. Methyl 2-aminothiophene-3-carboxylate(4651-81-4) 1H NMR spectrum.

- Mobinikhaledi, A. et al. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.

- International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.

- SpectraBase. Methyl 2-aminothiophene-3-carboxylate.

- Sigma-Aldrich. This compound AldrichCPR.

- Santa Cruz Biotechnology. This compound.

- El-Metwaly, N. et al. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports.

- NIST. Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST Chemistry WebBook.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- Patel, K. D. et al. An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. World Journal of Pharmaceutical Research.

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR 19369-53-0 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. asianpubs.org [asianpubs.org]

- 10. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]

An In-depth Technical Guide to Methyl 2-amino-5-methylthiophene-3-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-methylthiophene-3-carboxylate is a polysubstituted thiophene derivative that has garnered significant attention in medicinal chemistry. Its rigid heterocyclic scaffold, endowed with a strategic arrangement of functional groups, renders it a versatile building block for the synthesis of a diverse array of biologically active molecules.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications as a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its application in drug design and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 19369-53-0 | [2] |

| Molecular Formula | C₇H₉NO₂S | |

| Molecular Weight | 171.22 g/mol | |

| Appearance | Solid | |

| Melting Point | 113-118 °C | [3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [4] |

| InChI | 1S/C7H9NO2S/c1-4-3-5(6(8)11-4)7(9)10-2/h3H,8H2,1-2H3 | |

| SMILES | COC(=O)c1cc(C)sc1N |

Spectroscopic Characterization

While publicly available, high-resolution experimental spectra for this compound are limited, its structural features allow for the prediction of its key spectroscopic characteristics. Researchers synthesizing or utilizing this compound should perform their own analytical characterization for verification.

Expected ¹H NMR Spectral Data (in CDCl₃)

-

δ ~2.4 ppm (s, 3H): This singlet corresponds to the protons of the methyl group at the C5 position of the thiophene ring.

-

δ ~3.8 ppm (s, 3H): This singlet is attributed to the protons of the methyl ester group.

-

δ ~5.5-6.5 ppm (br s, 2H): A broad singlet in this region is characteristic of the amine (-NH₂) protons at the C2 position. The broadness is due to quadrupole broadening and potential hydrogen exchange.

-

δ ~6.7 ppm (s, 1H): This singlet represents the proton at the C4 position of the thiophene ring.

Expected ¹³C NMR Spectral Data (in CDCl₃)

-

δ ~15 ppm: Corresponds to the carbon of the C5-methyl group.

-

δ ~51 ppm: Attributed to the carbon of the methoxy group in the ester.

-

δ ~105 ppm: The carbon at the C3 position of the thiophene ring, which is attached to the ester group.

-

δ ~115 ppm: The carbon at the C4 position of the thiophene ring.

-

δ ~140 ppm: The carbon at the C5 position of the thiophene ring.

-

δ ~160 ppm: The carbon at the C2 position of the thiophene ring, bonded to the amino group.

-

δ ~168 ppm: The carbonyl carbon of the methyl ester group.

Expected Infrared (IR) Spectral Data

-

~3400-3300 cm⁻¹: Two distinct bands corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine.

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl groups.

-

~1680 cm⁻¹: A strong absorption band due to the C=O stretching vibration of the ester group.[3]

-

~1620 cm⁻¹: N-H bending vibration of the amine group.

-

~1550-1450 cm⁻¹: C=C stretching vibrations within the thiophene ring.

-

~1250 cm⁻¹: C-O stretching vibration of the ester group.

Expected Mass Spectrometry (MS) Data

The electron impact mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 171, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 140, and the loss of the entire ester group (-COOCH₃) to yield a fragment at m/z = 112.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Gewald reaction .[5] This one-pot, multi-component reaction is a cornerstone in the synthesis of 2-aminothiophenes.[6]

The Gewald Reaction: A Mechanistic Overview

The Gewald reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (in this case, methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[5] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product.[5]

Figure 1: Generalized workflow of the Gewald reaction for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:[7]

Reagents and Materials:

-

Propionaldehyde

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base like triethylamine)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a single-necked flask, add sulfur powder (e.g., 960.0 mg, 30.0 mmol) and 5 mL of DMF. Stir until the sulfur is dissolved.

-

Sequentially add methyl cyanoacetate (e.g., 3.39 g, 30.0 mmol) and morpholine (e.g., 1.48 g, 17.0 mmol) to the reaction flask. The solution will gradually turn dark brown.

-

Add propionaldehyde (e.g., 1.74 g, 30.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to 50 °C and stir overnight.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with an appropriate amount of water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic phases and wash with water and then with a saturated brine solution.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the yellowish solid product, this compound. A typical yield for this reaction is around 73.6%.[7]

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the nucleophilic amino group, the electrophilic ester carbonyl, and the electron-rich thiophene ring.

Reactions at the Amino Group

The 2-amino group is a key site for derivatization. It can readily undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of a wide range of substituents.[3] This functionalization is crucial for modulating the biological activity of the resulting molecules.

Figure 3: Synthetic pathway from this compound to the thieno[2,3-d]pyrimidine scaffold, a key pharmacophore for kinase inhibitors.

Thieno[2,3-d]pyrimidine-based compounds have shown potent inhibitory activity against a range of protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). [3][8]By strategically modifying the substituents on the thieno[2,3-d]pyrimidine core, medicinal chemists can fine-tune the selectivity and potency of these inhibitors.

Applications in Drug Discovery and Development

The structural attributes of this compound make it a valuable starting material in the synthesis of compounds with a wide spectrum of pharmacological activities.

-

Anticancer Agents: As discussed, its primary application lies in the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors for cancer therapy. [9][10]* NMDA Receptor Antagonists: This compound is also used as a starting reagent in the synthesis of thieno[2,3-b]pyridinone derivatives, which have been investigated as cytoprotectants and inhibitors of the N-Methyl-D-aspartate (NMDA) receptor, a target for neurodegenerative diseases. [5]* Anti-inflammatory Agents: The thieno[2,3-d]pyrimidine scaffold derived from this starting material has also been explored for the development of anti-inflammatory drugs. [11][12]* Antipsychotics: Notably, this compound is a key intermediate in the synthesis of Olanzapine, a widely used atypical antipsychotic medication. [13]

Safety and Handling

This compound is classified as a combustible solid. It is important to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis via the Gewald reaction, coupled with its versatile reactivity, makes it an invaluable building block for the construction of complex heterocyclic systems with pronounced biological activities. The thieno[2,3-d]pyrimidine scaffold, readily accessible from this starting material, continues to be a rich source of novel kinase inhibitors and other targeted therapeutics. A thorough understanding of the physical, chemical, and spectroscopic properties of this compound is essential for its effective utilization in the pursuit of new and improved medicines.

References

- CN106167497B - Heteroaryl and hybar X analog derivative and application thereof - Google Patents. (n.d.).

- Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. (2023). Future Medicinal Chemistry, 15(13).

- Methyl Thiophene 2 Carboxylate - High Quality Intermediates. (n.d.). Wuhanjuyuan.

- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). Future Journal of Pharmaceutical Sciences, 1(2).

- Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. (2020). European Journal of Medicinal Chemistry, 207, 112724.

- CN112313236A - Thiophenopyrimidinone compound - Google Patents. (n.d.).

- Design, Synthesis, & Biological Evaluation of Novel Het-Aromatic ... (n.d.).

- Supplementary Methods – Chemical Synthesis General ... - bioRxiv. (n.d.).

- Development of a Screening Assay for Type III Secretion System Inhibitors and High Throughput Screening Campaign of Inhibitors o - VCU Scholars Compass. (2020).

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2009). Arkivoc, 2009(1), 1-59.

- US5229382A - 2-methyl-thieno-benzodiazepine - Google Patents. (n.d.).

- Gewald Reaction - Organic Chemistry Portal. (n.d.).

- CN112313236A - 噻吩并嘧啶酮化合物 - Google Patents. (n.d.).

- CN106167497A - 杂芳基并嘧啶二酮类衍生物及其用途 - Google Patents. (n.d.).

- Methyl 2-amino-5-methyl-3-thiophenecarboxylate | C7H9NO2S | CID 675878 - PubChem. (n.d.).

- Buy 2-Amino-5-methylthiophene-3-carboxylic acid (EVT-396679 ... (n.d.). Evidentic.

- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. (2021). ResearchGate.

- US5605897A - 2-methyl-thieno-benzodiazepine - Google Patents. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound [cymitquimica.com]

- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. benchchem.com [benchchem.com]

- 13. US5605897A - 2-methyl-thieno-benzodiazepine - Google Patents [patents.google.com]

The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Aminothiophenes for Drug Discovery and Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Gewald reaction, a cornerstone for the synthesis of medicinally relevant 2-aminothiophenes. This document delves into the core principles of the reaction, explores its mechanistic intricacies, and offers practical, field-proven insights for its successful application. The protocols and methodologies described herein are designed to be self-validating, empowering researchers to confidently employ this versatile reaction in their synthetic endeavors.

Introduction: The Enduring Significance of 2-Aminothiophenes and the Gewald Reaction

The 2-aminothiophene scaffold is a privileged heterocyclic core in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its incorporation into molecular structures can confer a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][3][4] The thiophene ring often serves as a bioisosteric replacement for a phenyl group, a common strategy in drug design to modulate physicochemical properties and enhance biological activity.[5]

Since its discovery by Karl Gewald in 1961, the Gewald reaction has emerged as the most versatile and widely adopted method for synthesizing polysubstituted 2-aminothiophenes.[6][7][8] This multicomponent reaction offers a convergent and efficient pathway to this important class of heterocycles from readily available starting materials.[8][9] The operational simplicity and mild reaction conditions contribute to its broad applicability in both academic research and industrial drug discovery programs.[6][7]

This guide will provide a detailed exploration of the Gewald reaction, from its fundamental mechanism to its practical applications and modern variations.

Mechanistic Underpinnings of the Gewald Reaction

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and predicting outcomes. While the exact sequence of events can be influenced by the specific substrates and conditions employed, the generally accepted mechanism involves three key stages: Knoevenagel condensation, addition of elemental sulfur, and intramolecular cyclization.[7][10]

The reaction is typically initiated by a Knoevenagel condensation between a ketone or aldehyde and an active methylene compound (e.g., a α-cyanoester or malononitrile) in the presence of a base.[10] This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base is critical; while stoichiometric amounts of secondary amines like morpholine or piperidine are traditionally used, recent advancements have demonstrated the efficacy of catalytic amounts of conjugate acid-base pairs, such as piperidinium borate.[11]

The subsequent step involves the addition of elemental sulfur . The precise mechanism of this addition is not fully elucidated but is postulated to proceed through an intermediate where the sulfur adds to the β-carbon of the unsaturated nitrile.[10] The final and most crucial step is the intramolecular cyclization , where a nucleophilic attack from the sulfur anion onto the nitrile group leads to the formation of the thiophene ring, followed by tautomerization to yield the final 2-aminothiophene product.[12]

Caption: Generalized mechanism of the Gewald reaction.

Scope, Variations, and Practical Considerations

The Gewald reaction is renowned for its broad substrate scope. A wide variety of ketones (aliphatic, cyclic, and some aryl ketones) and aldehydes can be employed.[13][14] The active methylene component is typically an α-cyanoester or malononitrile, leading to 2-aminothiophenes with an ester or nitrile group at the 3-position, respectively.

Several variations of the Gewald reaction have been developed to accommodate different starting materials and to synthesize specific substitution patterns. These are often categorized into four main versions as originally described by Gewald and his coworkers.[7]

| Version | Starting Materials | Key Features | Typical Yields (%) |

| Version 1 | α-Sulfanylcarbonyl compound + Activated acetonitrile | Limited by the instability of the α-sulfanylcarbonyl starting material. | 35-80[7][13] |

| Version 2 | Ketone/Aldehyde + Activated acetonitrile + Sulfur | The classic and most widely used one-pot procedure. | 40-90[3] |

| Version 3 | α,β-Unsaturated nitrile + Sulfur | A two-step approach where the Knoevenagel intermediate is pre-formed. | Generally good yields, can be advantageous for less reactive ketones. |

| Version 4 | 1,4-Dithiane-2,5-diol + Activated acetonitrile | Utilizes a stable dimer of the α-sulfanylcarbonyl compound, useful for preparing thiophenes with a free 5-position. | 46-81[12] |

Causality in Experimental Choices:

-

Solvent: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are commonly used to facilitate the dissolution of reactants and intermediates.[7] Greener methodologies have explored the use of water or even solvent-free conditions.[3][14]

-

Base: The choice and amount of base can significantly influence reaction rates and yields. While stoichiometric amounts of amines are traditional, catalytic amounts are often sufficient, particularly with more reactive substrates.[11] The basicity of the amine should be sufficient to promote the Knoevenagel condensation without causing unwanted side reactions.

-

Temperature: The reaction is often carried out at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates.[11] Microwave irradiation has been shown to accelerate the reaction, leading to shorter reaction times and improved yields.[10]

-

Aryl Ketones: Aryl ketones are generally less reactive in the Gewald reaction.[14] Modifications such as the use of a two-step procedure or specialized catalysts may be necessary to achieve good yields.[13][14]

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of 2-aminothiophenes via the Gewald reaction. These should be adapted based on the specific substrates and available laboratory equipment.

General One-Pot Procedure for the Synthesis of 2-Aminothiophenes (Version 2)

This protocol is a general method for the classic one-pot Gewald reaction.

Caption: Workflow for a general one-pot Gewald reaction.

Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 equiv.), the active methylene compound (1.0 equiv.), and a suitable solvent (e.g., ethanol, 10-20 mL).

-

To this mixture, add elemental sulfur (1.1 equiv.).

-

With stirring, add the base (e.g., morpholine or triethylamine, 1.1 equiv.) dropwise at room temperature. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for 2-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).

Green Chemistry Approach: Ultrasound-Assisted Synthesis in Water

This protocol highlights a more environmentally benign approach to the Gewald reaction.[3]

Methodology:

-

In a suitable vessel, suspend the ketone (1.0 equiv.), malonodinitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.) in water.

-

Place the vessel in an ultrasonic bath and sonicate at a specified frequency and power (e.g., 40 kHz, 300 W) at a controlled temperature (e.g., 70 °C) for 0.5-1 hour.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the product by recrystallization from ethanol.

Applications in Drug Discovery

The 2-aminothiophene derivatives synthesized via the Gewald reaction are valuable intermediates and final products in drug discovery.[1][5] They have been utilized in the development of:

-

Antiviral agents: Including those with activity against SARS-CoV-2.[3]

-

Antiproliferative agents: For the development of novel anticancer therapies.[1]

-

Enzyme inhibitors: Such as inhibitors of herpes proteases.[6]

-

Receptor modulators: Including allosteric modulators of the A1 adenosine receptor.[11]

The versatility of the Gewald reaction allows for the creation of large libraries of substituted 2-aminothiophenes for high-throughput screening and structure-activity relationship (SAR) studies.[15][16]

Conclusion

The Gewald reaction remains an indispensable tool in the arsenal of the synthetic and medicinal chemist. Its reliability, operational simplicity, and broad scope make it a highly effective method for the synthesis of biologically important 2-aminothiophenes. As the demand for novel therapeutics continues to grow, the Gewald reaction and its modern variations will undoubtedly play a crucial role in the discovery and development of new medicines. This guide has provided a comprehensive overview of the reaction, from its mechanistic basis to practical experimental protocols, with the aim of empowering researchers to effectively utilize this powerful synthetic transformation.

References

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(i), 209-246. [Link]

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

- Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022). Molecular Diversity, 26(4), 2547–2567. [Link]

- Gewald reaction - Wikipedia. (n.d.). Wikipedia. [Link]

- Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed. (2022). European Journal of Medicinal Chemistry, 240, 114578. [Link]

- APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

- Gewald Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett, 34(16), 1735-1740. [Link]

- Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF - ResearchGate. (n.d.).

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKIVOC. [Link]

- The Gewald multicomponent reaction - PubMed - NIH. (2011). Molecular Diversity, 15(1), 3-33. [Link]

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

- (PDF) Applications substituted 2-aminothiophenes in drug design - ResearchGate. (n.d.).

- The Gewald multicomponent reaction - ProQuest. (n.d.). ProQuest. [Link]

- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF - ResearchGate. (n.d.).

- A green chemistry approach to gewald reaction - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. (n.d.).

- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. (n.d.). MDPI. [Link]

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. d-nb.info [d-nb.info]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

- 13. arkat-usa.org [arkat-usa.org]

- 14. mdpi.com [mdpi.com]

- 15. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Gewald multicomponent reaction - ProQuest [proquest.com]

An In-depth Technical Guide to Methyl 2-amino-5-methylthiophene-3-carboxylate Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of methyl 2-amino-5-methylthiophene-3-carboxylate and its derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve into the synthetic pathways, explore the diverse biological activities, and elucidate the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

The 2-Aminothiophene Core: A Privileged Scaffold

The 2-aminothiophene moiety is a cornerstone in the design of biologically active molecules.[1][2] Its unique electronic and structural features, including the presence of a sulfur atom and an enamine system, allow for a multitude of chemical transformations and interactions with biological targets.[3] The specific substitution pattern of this compound, with an amino group at the 2-position, a methyl ester at the 3-position, and a methyl group at the 5-position, provides a key starting point for the development of a wide array of derivatives with tailored pharmacological profiles.

Synthesis of the Core Scaffold: The Gewald Reaction

The most prominent and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[4][5][6] This one-pot, multi-component reaction offers a versatile and straightforward approach to constructing the thiophene ring from readily available starting materials.[7]

The classical Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[7] For the synthesis of our core compound, this compound, propionaldehyde and methyl cyanoacetate are utilized.[8]

The reaction proceeds through a series of steps, beginning with a Knoevenagel condensation between the aldehyde and the α-cyanoester.[4][7] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of the Gewald synthesis for the title compound.

Materials:

-

Propionaldehyde

-

Methyl cyanoacetate

-

Sulfur powder

-

Morpholine

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a reaction vessel, add sulfur powder (1.0 equivalent) and DMF. Stir until the sulfur is dissolved.

-

Sequentially add methyl cyanoacetate (1.0 equivalent) and morpholine (0.57 equivalents). The solution will typically turn dark brown.

-

Add propionaldehyde (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to 50°C and stir overnight.

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by a wash with saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield this compound as a yellowish solid.[8]

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For the analogous compound, this compound, the empirical formula is C₇H₉NO₂S and the molecular weight is 171.22 g/mol .

Diagram of the Gewald Reaction Workflow

Caption: A simplified workflow for the synthesis of the target compound via the Gewald reaction.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[2][9]

Anticancer Activity

A significant body of research has focused on the anticancer potential of 2-aminothiophene derivatives.[10][11] These compounds have been shown to exhibit cytostatic and antiproliferative effects against a variety of cancer cell lines.[12][13]

Several studies have reported the discovery of 2-aminothiophene-3-carboxylic acid ester derivatives with selective cytotoxicity towards specific cancer cell types, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines, with IC₅₀ values in the nanomolar range.[8][14] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[8] For example, one study found that a prototype compound caused an accumulation of prostate cancer cells in the G1 phase of the cell cycle.[8]

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thieno[2,3-d]pyrimidine derivative | MDA-MB-231 | 27.6 | [15] |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 | 0.013 | [14] |

| 2-aminothiophene-indole hybrid | Leishmania amazonensis | <15.0 | [16] |

Table 1: Reported Anticancer and Antiprotozoal Activities of Selected 2-Aminothiophene Derivatives

Antimicrobial Activity

The 2-aminothiophene scaffold is also a key component in the development of novel antimicrobial agents.[17] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][18]

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. Several studies have reported the MIC values for various 2-aminothiophene derivatives against a range of pathogens.

| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 3-Aminothiophene-2-carboxylate derivatives | E. coli, S. aureus | 10-20 | [18] |

| 3-Aminothiophene-2-carboxylate derivatives | A. niger, C. albicans | 10-20 | [18] |

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | B. subtilis, S. aureus, E. coli, S. typhi | 0.81 (mM/mL) | [17] |

Table 2: Reported Antimicrobial Activities of Selected 2-Aminothiophene Derivatives

Anti-inflammatory Activity

Thiophene derivatives have also been investigated for their anti-inflammatory properties.[19] The presence of carboxylic acid, ester, amine, and amide functional groups, along with methyl and methoxy substituents, appears to be important for their anti-inflammatory activity.[19] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response.[19]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminothiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

-

Substitution at the 2-amino group: Modifications at this position can significantly impact activity. For instance, the introduction of different aryl or heterocyclic moieties can modulate the compound's interaction with its biological target.[1]

-

Modifications of the 3-carboxylate group: Conversion of the ester to an amide or other functional groups can influence the compound's hydrogen bonding capacity and overall polarity, thereby affecting its biological activity.[20]

-

Substitution at the 4- and 5-positions: The nature of the substituents at these positions plays a critical role in determining the pharmacological profile. For example, bulky or lipophilic groups at the 5-position have been shown to enhance anticancer activity in some series.[21]

Diagram of a Representative Signaling Pathway Inhibition

Caption: A conceptual diagram illustrating the inhibition of a pro-proliferative signaling pathway by a 2-aminothiophene derivative.

Key Experimental Workflow: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[4][6]

Experimental Protocol: MTT Assay

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Test compound (dissolved in a suitable solvent like DMSO)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[22]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][22]

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of viability against the compound concentration.

Diagram of the MTT Assay Workflow

Caption: A step-by-step workflow for determining the cytotoxicity of test compounds using the MTT assay.

Conclusion and Future Directions

This compound and its derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. The straightforward and efficient synthesis via the Gewald reaction, coupled with their diverse and potent biological activities, makes them attractive scaffolds for further development. Future research should focus on the continued exploration of the structure-activity relationships to design more potent and selective analogs, as well as in-depth mechanistic studies to elucidate their precise modes of action. The development of these compounds as potential therapeutic agents for cancer, infectious diseases, and inflammatory conditions holds significant promise.

References

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Public

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - ark

- Gewald reaction - Wikipedia. (URL: [Link])

- Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties | Request PDF - ResearchG

- Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery | Request PDF - ResearchG

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Deriv

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Deriv

- In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxyl

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives - ResearchG

- Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed. (URL: [Link])

- 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Request PDF - ResearchG

- Thiophene-Based Compounds with Potential Anti-Inflamm

- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - MDPI. (URL: [Link])

- 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers - PubMed. (URL: [Link])

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (URL: [Link])

- 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate - ResearchG

- Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - ResearchG

- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC - NIH. (URL: [Link])

- Novel thiophene derivatives as Anti-inflammatory agents - Journal of Pharmaceutical Science and Bioscientific Research. (URL: [Link])

- METHYL 5-AMINO-3-METHYLTHIOPHENE-2-CARBOXYL

- 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells - PubMed. (URL: [Link])

- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv

- 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem. (URL: [Link])

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide (EVT-11891230) [evitachem.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]

- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. jocpr.com [jocpr.com]

- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

"Methyl 2-amino-5-methylthiophene-3-carboxylate" reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of Methyl 2-amino-5-methylthiophene-3-carboxylate

Introduction

This compound is a polysubstituted heterocyclic compound belonging to the 2-aminothiophene class. These scaffolds are of immense interest in synthetic and medicinal chemistry, serving as versatile building blocks for a wide array of biologically active molecules, agrochemicals, and dyes.[1][2][3][4][5] The strategic placement of an amino group, a methyl ester, and a methyl group on the thiophene ring imparts a unique reactivity profile, making it a privileged synthon in drug discovery campaigns.[2] Its synthesis is most commonly achieved through the elegant and efficient Gewald multicomponent reaction, which allows for the rapid assembly of the substituted thiophene core.[2][6][7][8][9]

This guide provides an in-depth exploration of the chemical reactivity and stability of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural descriptions to explain the underlying chemical principles that govern its behavior. We will delve into its characteristic reactions, degradation pathways, and optimal handling protocols, offering field-proven insights to empower its effective use in the laboratory.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of the interplay between its constituent functional groups and the aromatic thiophene ring.

-

2-Amino Group: As a potent electron-donating group, the primary amine activates the thiophene ring, significantly increasing its electron density. This makes the ring highly susceptible to electrophilic attack and also provides a primary nucleophilic site for reactions like acylation and condensation.

-

3-Methyl Carboxylate Group: This electron-withdrawing ester group modulates the ring's electron density and provides a reactive site for nucleophilic acyl substitution (e.g., hydrolysis, amidation). Its ortho position relative to the amino group is crucial for intramolecular cyclization reactions.

-

5-Methyl Group: This alkyl substituent is a weak electron-donating group, further contributing to the activation of the thiophene ring.

-

Thiophene Ring: The sulfur-containing aromatic ring provides a stable core but also influences the regioselectivity of reactions. The electron-rich nature of the ring, enhanced by the amino group, dictates its reactivity patterns.

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 19369-53-0 | [10] |

| Molecular Formula | C₇H₉NO₂S | [10] |

| Molecular Weight | 171.22 g/mol | [10] |

| Appearance | Solid (typically yellowish) | [11] |

| Storage Class | 11 (Combustible Solids) | [12] |

Core Synthesis: The Gewald Reaction

The paramount method for synthesizing this compound is the Gewald reaction, a one-pot, three-component condensation.[7][8][9] This reaction is prized for its operational simplicity, use of readily available starting materials, and the high degree of functionalization achieved in a single step.[8]

The mechanism initiates with a Knoevenagel condensation between the ketone (propionaldehyde, which provides the C4 and C5 carbons and the 5-methyl group) and the active methylene compound (methyl cyanoacetate).[6][9] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. A subsequent cyclization and tautomerization yields the final aromatic 2-aminothiophene product.[6][9]

Caption: Workflow for the Gewald synthesis of the title compound.

Experimental Protocol: Gewald Synthesis

This protocol is adapted from established literature procedures.[11]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add elemental sulfur powder (30.0 mmol) and dimethylformamide (DMF, 5 mL). Stir until the sulfur is suspended.

-

Reagent Addition: Sequentially add methyl cyanoacetate (30.0 mmol) and a basic catalyst such as morpholine (17.0 mmol) to the flask. The solution will typically turn dark brown.

-

Carbonyl Addition: Add propionaldehyde (30.0 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to 50°C and stir overnight. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water to precipitate the crude product or to prepare for extraction.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic phase with water and then with saturated brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product: Purify the crude solid by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol to obtain the final product as a yellowish solid.[11][13]

Reactivity Profile: A Hub for Derivatization

The true value of this compound lies in its predictable and versatile reactivity, which allows it to serve as a scaffold for creating diverse chemical libraries.

Caption: Key reactivity pathways of the title compound.

Reactions Involving the 2-Amino Group

The nucleophilic amino group is the primary site for many transformations.

-

Schiff Base Formation: The amino group readily condenses with various aldehydes and ketones in the presence of an acid catalyst to form the corresponding imines (Schiff bases).[3][13] These derivatives are often used as intermediates for further synthesis or evaluated for their own biological activities.

-

Synthesis of Fused Heterocycles (Thieno[2,3-d]pyrimidines): This is arguably the most significant reaction pathway. The ortho relationship between the amino and ester functionalities provides a perfect template for cyclocondensation reactions.[1] For instance, heating with formamide or reacting with nitriles can lead to the formation of the therapeutically important thieno[2,3-d]pyrimidine core.[12][14]

Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one

-

Combine Methyl 2-aminothiophene-3-carboxylate (1 eq.) with an excess of formamide.

-

Heat the mixture at reflux (approx. 150-180°C) for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

-

Wash the solid with water and a cold solvent like ethanol, then dry to obtain the thieno[2,3-d]pyrimidin-4(3H)-one derivative.[12]

-

Reactions Involving the 3-Carboxylate Group

The ester group undergoes standard nucleophilic acyl substitution.

-

Amidation: The conversion of the methyl ester to the corresponding carboxamide is a crucial and straightforward transformation.[2] This is typically achieved by heating the ester with aqueous or alcoholic ammonia. The resulting 2-amino-5-methylthiophene-3-carboxamide is itself a highly valuable building block for synthesizing fused heterocyclic systems and other derivatives.[1][2][14]

Electrophilic Substitution on the Thiophene Ring

The thiophene ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the 2-amino group.

-

Regioselectivity: Electrophilic attack is overwhelmingly directed to the C4 position. The C5 position is sterically blocked by the methyl group and the C3 position is deactivated by the ester group.

-

Reaction Conditions: Due to the high reactivity, mild conditions are necessary to avoid polymerization or degradation of the thiophene ring. Strong oxidizing or acidic conditions should be avoided.

Stability and Degradation Profile

Understanding the stability of this compound is critical for its proper storage, handling, and use in multi-step syntheses.

| Condition | Stability Concern | Recommended Precaution |

| Air/Oxygen | The electron-rich amino-thiophene system is susceptible to oxidation, which can lead to discoloration (darkening) and the formation of impurities over time. | Store under an inert atmosphere (e.g., nitrogen or argon).[15] |

| Light | Aromatic amines are often sensitive to UV light, which can catalyze degradation. | Store in amber vials or in a dark location. |

| Acids | Strong acids can protonate the amino group. Under harsh acidic conditions with heat, hydrolysis of the ester to the carboxylic acid can occur. | Use anhydrous and non-protic conditions where possible. Avoid strong, hot acidic media unless ester hydrolysis is intended. |

| Bases | Strong bases can deprotonate the amino group. Saponification (hydrolysis) of the ester will occur, especially with heating. | Avoid strong bases like NaOH or KOH unless saponification is the goal. Organic bases (e.g., triethylamine) are generally compatible. |

| Heat | The compound is a combustible solid but is generally stable at ambient and moderately elevated temperatures.[12] | Refer to the melting point for an indication of thermal stability. Avoid excessive or prolonged heating. |

Safe Handling and Storage

Based on its reactivity and stability profile, the following procedures are recommended for handling and storage.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[16] For long-term stability, storage under an inert atmosphere is highly recommended.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][16] The compound is classified as a skin and eye irritant and may cause respiratory irritation.[12][17] Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

Conclusion

This compound is more than just a chemical reagent; it is a powerful and versatile platform for molecular design. Its reactivity is dominated by the nucleophilic character of the 2-amino group and its synergistic relationship with the ortho-ester, which enables the efficient construction of complex fused heterocyclic systems. While susceptible to oxidation and hydrolysis under certain conditions, its stability is manageable with standard laboratory precautions. By understanding the principles outlined in this guide, researchers can fully exploit the synthetic potential of this valuable building block, accelerating discovery programs in pharmaceuticals, agrochemicals, and materials science.

References

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes

- Gewald reaction. Wikipedia.

- 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis. Chemicalbook.

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel

- Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.

- This compound AldrichCPR 19369-53-0. Sigma-Aldrich.

- 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4. Benchchem.

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.

- (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds.

- Methyl 2-aminothiophene-3-carboxyl

- Methyl 2-amino-5-methylthiophene-3-carboxyl

- SAFETY D

- METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYL

- Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxyl

- 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056. PubChem.

- 2-Amino-5-methyl-3-thiophenecarbonitrile. Chem-Impex.

- 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

- 2-Amino-5-methyl-3-thiophenecarbonitrile | 138564-58-6. TCI Chemicals.

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. benchchem.com [benchchem.com]

- 3. ijpbs.com [ijpbs.com]

- 4. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. scbt.com [scbt.com]

- 11. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 12. 2-氨基噻吩-3-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE | 76575-71-8 [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Methyl 2-amino-5-methylthiophene-3-carboxylate: Synthesis, Reactivity, and Applications

Abstract

Methyl 2-amino-5-methylthiophene-3-carboxylate is a polysubstituted 2-aminothiophene that has emerged as a highly versatile and valuable building block in modern medicinal chemistry. Its rigid thiophene core, decorated with strategically positioned functional groups—a nucleophilic amine and a modifiable ester—renders it an ideal starting point for the synthesis of complex heterocyclic systems. The 2-aminothiophene scaffold is recognized as a "privileged" structure, frequently appearing in compounds with a wide array of biological activities, including antiprotozoal, antiproliferative, antiviral, and antibacterial properties.[1][2] This technical guide provides an in-depth exploration of the compound's synthesis via the robust Gewald reaction, details its characteristic chemical reactivity, and reviews its critical applications as a scaffold for drug discovery, particularly in the development of kinase inhibitors and novel central nervous system (CNS) agents.

Core Properties and Spectroscopic Profile

This compound is a stable, solid compound under standard laboratory conditions.[3] A comprehensive understanding of its physicochemical and spectroscopic properties is fundamental for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 19369-53-0 | [3][4] |

| Molecular Formula | C₇H₉NO₂S | [3][4] |

| Molecular Weight | 171.22 g/mol | [3][4] |

| Appearance | Brown to yellowish solid | [3][5] |

| Melting Point | 113-118 °C | [3] |

| Boiling Point | 278.2±35.0 °C (Predicted) | [3] |

| SMILES | CC1=CC(=C(S1)N)C(=O)OC | [4] |

| InChIKey | GHPDMFBHITXJAZ-UHFFFAOYSA-N |[4] |

Note: Spectroscopic data such as ¹H NMR and ¹³C NMR are highly dependent on the solvent and instrument parameters. The data presented here are representative values.

Synthesis: The Gewald Multicomponent Reaction

The most efficient and widely adopted method for synthesizing this compound is the Gewald reaction.[6][7] This multicomponent, one-pot synthesis is prized in synthetic chemistry for its operational simplicity, use of readily available starting materials, and high atom economy.[1] It involves the condensation of a carbonyl compound (propionaldehyde), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[5][7][8]

Rationale and Mechanistic Insight

The Gewald reaction proceeds through a cascade of steps. The process is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and the active nitrile.[8] This is followed by the addition of elemental sulfur to the intermediate. The final, irreversible step is an intramolecular cyclization, which, after tautomerization, yields the stable 2-aminothiophene aromatic ring.[2][8] The choice of a basic catalyst, such as a secondary amine like morpholine or triethylamine, is critical for facilitating both the initial condensation and the sulfur addition steps.[5][9]

Detailed Laboratory Protocol

This protocol is an adaptation from established procedures.[3][5][9][10]

Materials:

-

Propionaldehyde (1.74 g, 30.0 mmol)

-

Methyl cyanoacetate (3.39 g, 30.0 mmol)

-

Sulfur powder (960.0 mg, 30.0 mmol)

-

Morpholine (1.48 g, 17.0 mmol) or Triethylamine (3.2 mL, 20.0 mmol)

-

Dimethylformamide (DMF, 10-15 mL)

-

Ethyl acetate

-

Water & Saturated Brine

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add sulfur powder (960.0 mg) and DMF (5 mL). Stir until the sulfur is well-suspended.[3][5]

-

Sequentially add methyl cyanoacetate (3.39 g) and the base catalyst (e.g., morpholine, 1.48 g). The solution will typically darken to a brown or dark brown color.[3][5][9]

-

Begin heating the mixture to 45-50°C.

-

Add propionaldehyde (1.74 g) dropwise, ensuring the internal temperature is maintained between 45-50°C.[9][10]

-

Stir the reaction mixture at this temperature overnight (or for at least 1.5-2 hours, monitoring by TLC).[5][9]

-

Upon completion, cool the mixture to room temperature and dilute with water.[3][5]

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[3][5]

-

Combine the organic layers and wash sequentially with water and then saturated brine.[3][5]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3][5]

-

The crude solid can be purified by column chromatography (e.g., silica gel, eluting with a chloroform-hexane or ethyl acetate-hexane gradient) or by recrystallization from a suitable solvent like ethanol to afford the final product as a yellowish solid.[5][9] A typical yield is around 73.6%.[3][5]

Synthesis Workflow Diagram

Caption: Figure 1: Gewald Synthesis Workflow.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the differential reactivity of its two primary functional groups: the nucleophilic C2-amino group and the electrophilic C3-methyl ester. This dual functionality allows for selective and sequential modifications, making it a powerful scaffold for building chemical libraries.[11]

-

N-Functionalization: The C2-amino group readily acts as a nucleophile. It can be acylated, alkylated, or used in condensation reactions. A particularly important transformation is its reaction with electrophiles like 2-fluoronitrobenzene, which serves as a key step in the synthesis of thieno[2,3-b][1][5]benzodiazepines, a class of compounds with significant CNS activity (e.g., Olanzapine).[9][10][12]

-

Ester Modification: The C3-methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide via aminolysis.[11] This allows for the introduction of diverse substituents through amide bond coupling.

-

Cyclocondensation Reactions: The vicinal amino and ester (or its amide derivative) groups are perfectly positioned for cyclocondensation reactions. This strategy is extensively used to construct fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are prominent scaffolds for kinase inhibitors.[11]

Key Reactivity Pathways Diagram

Caption: Figure 2: Key Reactivity Pathways.

Applications in Medicinal Chemistry

The 2-aminothiophene motif is a cornerstone of modern drug discovery, and this compound serves as a readily accessible entry point to this chemical space.[13][14] Its derivatives have been investigated for a multitude of therapeutic applications.

CNS-Active Agents: Thienobenzodiazepines